molecular formula C15H15ClO4S B2802717 4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate CAS No. 1018056-49-9

4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate

Cat. No.: B2802717
CAS No.: 1018056-49-9
M. Wt: 326.79
InChI Key: WWZNIVOBQGSFKT-UHFFFAOYSA-N
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Description

4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate is a sulfonate ester featuring a benzenesulfonyl core substituted with a chlorine atom at position 5, a methoxy group at position 2, and a 4-ethylphenyl ester moiety at the sulfonate group. This compound belongs to a class of aromatic sulfonates, which are characterized by their sulfonyl ester functional group (–SO$_2$–O–). The 5-chloro-2-methoxy substitution pattern on the benzene ring is structurally analogous to bioactive molecules, including sulfonamide-based pharmaceuticals (e.g., glyburide derivatives) .

Properties

IUPAC Name

(4-ethylphenyl) 5-chloro-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO4S/c1-3-11-4-7-13(8-5-11)20-21(17,18)15-10-12(16)6-9-14(15)19-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZNIVOBQGSFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenol with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-ethylphenyl 5-chloro-2-methoxybenzenesulfonate and related compounds, with insights drawn from the provided evidence:

Compound Name Core Structure Functional Group Substituents Key Properties/Activities Synthesis Method
This compound Benzenesulfonate Sulfonate ester (–SO$_2$–O–) 5-Cl, 2-OCH$_3$, 4-ethylphenyl ester Likely moderate lipophilicity due to ethyl group; potential alkylating agent Esterification of sulfonyl chloride with 4-ethylphenol (inferred)
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide Benzenesulfonamide Sulfonamide (–SO$_2$–NH–) 5-Cl, 2-OCH$3$, 4-CH$3$, phenethyl Higher polarity than sulfonate esters; potential CNS activity (inferred from IM-3 in ) Sulfonylation of amine with sulfonyl chloride
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Benzamide Amide (–CONH–) 5-Cl, 2-OCH$_3$, sulfamoylphenethyl Antidiabetic relevance (glyburide impurity); hydrogen-bonding capability Amide coupling via EDC/HOBt
5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) Imidazolidin-2,4-dione Urea/Thiourea 4-ethylphenyl, phenyl CNS effects and antinociception in rats Strecker synthesis from amino acids

Key Comparison Points

Functional Group Influence

  • Sulfonate esters (target compound) are less polar than sulfonamides (e.g., compound in ) due to the absence of hydrogen-bonding –NH groups. This confers higher membrane permeability, making sulfonates more suitable for prodrug applications .
  • Amides (e.g., ) exhibit strong hydrogen-bonding capacity, enhancing solubility but limiting passive diffusion across biological membranes.

5-Chloro-2-methoxy substitution is conserved across multiple compounds (), suggesting a pharmacophoric role in binding to biological targets, such as sulfonylurea receptors in antidiabetic drugs .

Biological Activities

  • Imidazolidin-2,4-dione derivatives (e.g., IM-3 in ) demonstrate CNS activity, while sulfonamides and benzamides are linked to antidiabetic and antimicrobial effects . The target compound’s sulfonate ester may exhibit distinct reactivity, such as alkylation of biomolecules.

Synthesis Methods Sulfonate esters are typically synthesized via reaction of sulfonyl chlorides with alcohols, whereas sulfonamides require nucleophilic substitution with amines . Imidazolidinones () employ Strecker synthesis, highlighting divergent synthetic pathways for structurally related compounds.

Research Findings and Data Tables

Physicochemical Properties (Inferred)

Property This compound Sulfonamide Analog () Benzamide Analog ()
Molecular Weight ~340 g/mol (estimated) 339.84 g/mol ~400 g/mol (estimated)
LogP ~3.5 (high due to ethyl group) ~2.8 ~2.2
Aqueous Solubility Low Moderate Low

Biological Activity

4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate is an organic compound classified as a sulfonate, notable for its potential biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features an ethylphenyl group attached to a chlorinated methoxybenzenesulfonate moiety, which influences its reactivity and biological interactions. The presence of the chlorine atom at the 5-position is significant for its chemical behavior compared to similar compounds.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonate group may facilitate nucleophilic interactions, while the chlorinated aromatic system can engage in electrophilic interactions. Such properties may modulate enzyme activities and influence cellular pathways.

Anticancer Activity

Research indicates that sulfonated compounds often exhibit anticancer properties. A study evaluating various synthesized compounds against human non-small cell lung cancer (A549) cells showed that halogenated derivatives exhibited significant inhibitory effects. Although specific data on this compound is limited, similar compounds have demonstrated IC50 values in the low micromolar range, suggesting potential efficacy in cancer treatment .

Anti-inflammatory Properties

Compounds with sulfonate groups have been studied for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. While direct studies on this specific compound are sparse, related structures have shown promise in reducing inflammation in various models.

Case Studies

  • Case Study on Anticancer Efficacy :
    A series of flavonoid compounds were synthesized and tested for their anticancer properties against A549 cells. Among these, a compound with a similar structure to this compound exhibited an IC50 value significantly lower than that of standard chemotherapy agents like 5-fluorouracil, indicating a strong potential for further development as an anticancer agent .
  • Case Study on Mechanistic Insights :
    In another investigation, researchers explored the apoptotic pathways activated by halogenated flavonoids in cancer cells. The findings suggested that these compounds induce apoptosis through mitochondrial pathways and caspase activation, which may also apply to the mechanisms of action for sulfonated derivatives like this compound .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChlorine atom at position 5Potential anticancer and anti-inflammatory properties
4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonateBromine atom instead of chlorineSimilar biological activities observed
5-Chloro-2-methoxybenzenesulfonic acidLacks ethylphenyl groupLower reactivity and biological activity

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